molecular formula C20H20N2O4S B2825748 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 325977-55-7

3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2825748
CAS No.: 325977-55-7
M. Wt: 384.45
InChI Key: WDECQOSDCKAWOR-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a thiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an α-haloketone.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the thiazole derivative.

    Final Coupling: The final step involves coupling the intermediate with an amine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-17(13-8-6-5-7-9-13)21-20(27-12)22-19(23)14-10-15(24-2)18(26-4)16(11-14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECQOSDCKAWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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